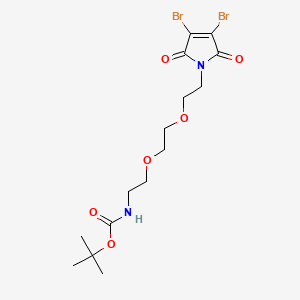

3,4-Dibromo-Mal-PEG2-N-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMCSGLWVRCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a molecule designed with distinct functional ends to facilitate the precise linkage of biomolecules. Its structure consists of three key components: a dibromomaleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine.

The chemical formula for this compound is C₁₅H₂₂Br₂N₂O₆, and it has a molecular weight of approximately 486.15 g/mol . The unique arrangement of its functional groups allows for sequential and controlled conjugation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ | |

| Molecular Weight | ~486.15 g/mol | |

| CAS Number | 1807537-43-4 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage | Recommended at -20°C for long-term stability |

Key Functional Groups and Their Reactivity

The utility of this compound stems from the specific reactivity of its terminal groups:

-

Dibromomaleimide Group: This moiety is highly reactive towards thiol groups, such as those found in cysteine residues of proteins. A key feature of the dibromomaleimide is its ability to react with two thiol groups, enabling the bridging of disulfide bonds. This reaction is rapid, efficient, and site-specific, resulting in a stable thioether linkage. This characteristic is particularly valuable for the construction of homogenous and stable antibody-drug conjugates.

-

Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to yield a free primary amine. This liberated amine can then be used for subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids.

-

PEG2 Spacer: The short diethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media. The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. In the context of PROTACs, the length and composition of the PEG linker are critical factors that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately the efficiency of protein degradation.

Synthesis and Characterization

Characterization of the final product would typically involve:

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the development of sophisticated bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive dibromomaleimide moiety and a protected amine functionality connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the precise and stable linkage of biomolecules. This guide provides a comprehensive overview of the core applications, experimental protocols, and underlying mechanisms of this compound, intended to equip researchers with the technical knowledge for its effective implementation.

Core Concepts and Chemical Properties

This compound is structurally composed of three key functional units:

-

Dibromomaleimide (DBM) Group: This moiety serves as a highly efficient and specific reactor for thiol groups. Unlike traditional maleimides that react with a single thiol, the two bromine atoms on the DBM ring are excellent leaving groups, allowing for the simultaneous reaction with two thiol groups, such as those derived from the reduction of a disulfide bond in a protein. This "disulfide bridging" capability is a cornerstone of its application in creating homogenous and stable ADCs.[1][2]

-

PEG2 Spacer: The short diethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often a challenge with hydrophobic drugs or ligands.[3] PEG linkers are known to improve the pharmacokinetic properties of bioconjugates.

-

N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to reveal a nucleophilic handle for subsequent conjugation reactions, such as amide bond formation with a carboxylic acid-functionalized molecule.[4] This dual reactivity is essential for its use in multi-step syntheses, such as in the construction of PROTACs.[5][6]

The key reaction of the dibromomaleimide group is its rapid and specific reaction with thiols to form a stable dithiomaleimide adduct. This adduct can then undergo hydrolysis under mildly basic conditions to form an even more stable maleamic acid ring, effectively "locking" the conjugate and preventing retro-Michael reactions that can occur with traditional maleimide-thiol conjugates.[]

Primary Application I: Antibody-Drug Conjugates (ADCs) via Disulfide Bridging

A major application of dibromomaleimide-containing linkers is the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) by re-bridging the interchain disulfide bonds. This approach offers significant advantages over stochastic conjugation to lysine residues, leading to more homogenous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 for IgG1 antibodies.[1]

Experimental Workflow for ADC Synthesis

The general workflow for creating an ADC using a dibromomaleimide linker involves a two-step process: reduction of the antibody's disulfide bonds followed by conjugation with the linker-payload construct.

Caption: General workflow for ADC synthesis using a dibromomaleimide linker.

Detailed Experimental Protocol: Trastuzumab Disulfide Bridging

This protocol is adapted from methodologies described for conjugating dibromomaleimide-based reagents to the antibody Trastuzumab.[5]

Materials:

-

Trastuzumab antibody

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

3,4-Dibromo-Mal-PEG2-Drug construct

-

Phosphate-buffered saline (PBS), pH 7.4 and 8.5

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare a solution of Trastuzumab in PBS (pH 7.4).

-

Add a solution of TCEP to the antibody solution. A molar excess of 4-6 equivalents of TCEP per antibody is typically used.

-

Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Adjust the pH of the reduced antibody solution to 8.5.

-

Add the 3,4-Dibromo-Mal-PEG2-Drug construct (dissolved in a minimal amount of DMF) to the antibody solution. A molar excess of 5-8 equivalents of the linker-drug per antibody is a common starting point.

-

Incubate the reaction for 5-15 minutes at room temperature.

-

-

Hydrolysis (Locking Step):

-

Allow the reaction to proceed for an additional 1 hour at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid form.

-

-

Purification:

-

Purify the resulting ADC from excess reagents using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) and homogeneity of the ADC using techniques such as hydrophobic interaction chromatography (HIC-HPLC) and mass spectrometry (LC-MS).

-

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from disulfide bridging experiments using dibromomaleimide linkers.

Table 1: Reaction Conditions and Outcomes for DBM Conjugation

| Antibody | Reducing Agent (Equivalents) | DBM Reagent (Equivalents) | pH | Time | Outcome | Reference |

| Trastuzumab | TCEP (6 eq) | DBM-linker (5 eq) | 8.0 | 2h reduction, 1h conjugation | Formation of fully bridged antibody | [8] |

| Trastuzumab | TCEP | Sar-DBM or Dfo-DBM (8 eq) | 8.5 | - | Successful conjugation | [5] |

| Somatostatin | TCEP (1.1 eq) | Dibromomaleimide (1.1 eq) | 6.2 | 1h reduction, 1h conjugation | Quantitative conversion to bridged peptide | [6] |

Table 2: Stability of Dibromomaleimide-Derived Conjugates

| Conjugate Type | pH | Incubation Time | Stability | Reference |

| Maleamic acid conjugate | 7.4 | 24 hours (up to 10 days) | Complete stability | [3] |

| Maleamic acid conjugate | 5.5 | 24 hours | Minor cleavage observed for N-aryl linker | [3] |

| [⁶⁴Cu]Cu-sar-dtm-trastuzumab | Serum (37°C) | 2 days | >99% intact | |

| [⁸⁹Zr]Zr-dfo-dtm-trastuzumab | Serum (37°C) | 7 days | >99% intact |

Primary Application II: PROTAC Synthesis

This compound is also designed for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] In a typical PROTAC synthesis, the linker serves to connect a POI-binding ligand (warhead) to an E3 ligase-binding ligand.

The bifunctionality of this compound allows for a sequential conjugation strategy. For instance, the dibromomaleimide end can be reacted with a cysteine-containing warhead, followed by deprotection of the Boc group and subsequent coupling of an E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process.

Caption: A representative workflow for PROTAC synthesis.

Detailed Experimental Protocol: PROTAC Synthesis (Representative)

This protocol is a representative example based on established methods for PROTAC synthesis using bifunctional linkers with a Boc-protected amine.

Materials:

-

Warhead-Linker-N-Boc intermediate (synthesized by reacting a thiol-containing warhead with this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid moiety (e.g., a pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

RP-HPLC for purification

Procedure:

-

Boc Deprotection:

-

Dissolve the Warhead-Linker-N-Boc intermediate in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the deprotected Warhead-Linker-NH2 intermediate and the E3 ligase ligand (1.0-1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitor the progress of the reaction by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Signaling Pathways

The utility of bioconjugates created with this compound is defined by their ability to modulate specific biological pathways.

ADC-Mediated Cell Killing (e.g., Targeting HER2)

ADCs constructed with this linker, such as those targeting the HER2 receptor (e.g., using Trastuzumab), function by delivering a cytotoxic payload to cancer cells overexpressing this receptor. Upon binding to HER2, the ADC is internalized, and the payload is released in the lysosome, leading to the activation of apoptotic pathways and cell death. The HER2 signaling pathway itself promotes cell proliferation and survival through downstream cascades like the PI3K/Akt and MAPK pathways.

Caption: ADC mechanism of action targeting the HER2 signaling pathway.

PROTAC-Mediated Protein Degradation

PROTACs synthesized using this linker operate by hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables advanced bioconjugation strategies. Its capacity for efficient, site-specific disulfide bridging makes it an invaluable tool for producing homogenous and stable ADCs. Furthermore, its protected amine functionality allows for sequential conjugations, which is a critical feature for the modular synthesis of PROTACs. The data and protocols presented in this guide demonstrate the robustness and broad applicability of this linker in developing next-generation targeted therapeutics. For researchers in drug discovery and chemical biology, a thorough understanding of the principles and methodologies associated with this linker is essential for harnessing its full potential.

References

- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symeres.com [symeres.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]

- 5. benchchem.com [benchchem.com]

- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-Mal-PEG2-N-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3,4-Dibromo-Mal-PEG2-N-Boc, a bifunctional linker critical in the fields of bioconjugation and targeted therapeutics. This molecule is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]

The structure incorporates a dibromomaleimide group for covalent linkage to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a Boc-protected amine for subsequent conjugation following deprotection.[3][4]

Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 3,4-Dibromo-Mal-PEG2-Boc-Amine | [3] |

| Molecular Formula | C15H22Br2N2O6 | [3][5] |

| Molecular Weight | 486.2 g/mol | [3] |

| CAS Number | 1807537-43-4 | [3] |

| Purity | ≥95% - 98% | [3][6][7] |

| Appearance | Solid | - |

| Storage Conditions | -20°C | [3][7] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [7][8] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3,4-dibromomaleic anhydride with N-Boc-PEG2-amine. This reaction involves the formation of a maleamic acid intermediate, followed by a cyclization step to yield the final maleimide product.

Materials:

-

3,4-Dibromomaleic anhydride

-

N-Boc-PEG2-amine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Acetic Anhydride

-

Sodium Acetate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-PEG2-amine (1.0 equivalent) in anhydrous DMF.

-

Amine Addition: To the stirred solution, add 3,4-dibromomaleic anhydride (1.1 equivalents) portion-wise at room temperature.

-

Maleamic Acid Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add acetic anhydride (3.0 equivalents) and sodium acetate (1.5 equivalents). Heat the mixture to 50-60°C and stir for 12-16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the PEG linker protons (multiplets between 3.5 and 3.8 ppm), and potentially protons on the maleimide ring or adjacent methylene groups.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all expected carbon atoms, including the carbonyl carbons of the maleimide and Boc groups, and the carbons of the PEG chain.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ or [M+Na]⁺). For this compound, the expected m/z for [M+Na]⁺ would be approximately 509.0 g/mol , showing the characteristic isotopic pattern for two bromine atoms.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common mobile phase system.

-

Detection: UV detection at a wavelength where the maleimide ring absorbs (e.g., 254 nm or 300 nm).

-

Analysis: Inject a solution of the sample. A pure compound should result in a single major peak in the chromatogram. The purity can be calculated based on the area of the product peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Application in Bioconjugation

The dibromomaleimide moiety is highly reactive towards thiol groups, such as those from cysteine residues in proteins or peptides. This allows for the stable, covalent linkage of the PEG-N-Boc moiety to a target biomolecule. The dibromomaleimide can react with two thiol groups, making it an effective tool for bridging disulfide bonds in proteins after their reduction.[4][9][10]

Caption: Bioconjugation and deprotection workflow.

References

- 1. biorbyt.com [biorbyt.com]

- 3. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]

- 4. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]

- 7. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]

- 8. 3,4-Dibromo-Mal-PEG2-Amine | 1807534-86-6 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

3,4-Dibromo-Mal-PEG2-N-Boc mechanism of action

An In-depth Technical Guide to the Mechanism and Application of 3,4-Dibromo-Mal-PEG2-N-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, this compound, represents a sophisticated chemical tool for the site-specific conjugation of molecules to proteins, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its unique dibromomaleimide moiety allows for the covalent and stable re-bridging of native disulfide bonds within proteins, offering a distinct advantage over traditional maleimide chemistries. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data pertinent to its application in bioconjugation.

Core Mechanism of Action

The functionality of this compound is centered around its three key components: the dibromomaleimide (DBM) group, the short polyethylene glycol (PEG) spacer, and the Boc-protected amine.

-

Dibromomaleimide (DBM) Group: This is the protein-reactive end of the linker. The two bromine atoms on the maleimide ring are excellent leaving groups, allowing the linker to react with two free thiol (-SH) groups.[1][] This is particularly useful for targeting the interchain disulfide bonds of antibodies, which can be selectively reduced to yield two reactive cysteine residues.[1] The DBM group then undergoes a rapid reaction with these two thiols to form two stable thioether bonds, effectively re-bridging the disulfide bond with the linker.[1][3] This "disulfide bridging" strategy allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[4]

-

Polyethylene Glycol (PEG) Spacer: The PEG2 spacer is a short, hydrophilic chain that increases the water solubility of the linker and the resulting conjugate.[5][6] This can improve the pharmacokinetic properties of the final bioconjugate, reducing aggregation and improving stability in aqueous media.[7]

-

Boc-Protected Amine: The other end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[4] This protecting group is stable under the conditions required for conjugation to the protein but can be readily removed under acidic conditions to reveal the free amine.[4][5] This amine then serves as a versatile handle for the attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a chelating agent, typically through the formation of a stable amide bond with a carboxylic acid.[4][8]

Post-Conjugation Stabilization: Hydrolysis

A critical feature of the dibromomaleimide platform is the subsequent hydrolysis of the newly formed dithiomaleimide conjugate. Under mildly basic conditions (pH 8.0-8.5), the dithiomaleimide ring opens to form a stable dithiomaleamic acid.[3][9] This hydrolysis is crucial as it "locks" the conjugate, rendering it highly resistant to retro-Michael reactions and thiol exchange in biological media, a known instability pathway for conventional maleimide-thiol conjugates.[3][10] This results in a significantly more stable final product.[10]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the key experimental steps involved in using this compound for antibody conjugation.

Antibody Disulfide Bond Reduction

To expose the thiol groups for conjugation, the interchain disulfide bonds of the antibody (e.g., an IgG1) must be selectively reduced.

-

Protocol:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).

-

Add a solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar excess of TCEP (e.g., 8-10 equivalents per antibody) is typically used.[3]

-

Incubate the reaction mixture at 37°C for 1-2 hours.[3]

-

Remove the excess TCEP using a desalting column or ultrafiltration.

-

Conjugation of this compound

Once the antibody is reduced, the linker can be added to initiate the conjugation reaction.

-

Protocol:

-

Adjust the pH of the reduced antibody solution to approximately 8.5.[3] This slightly basic pH facilitates both the conjugation and the subsequent hydrolysis.

-

Dissolve the this compound linker in an organic co-solvent like DMSO.

-

Add the linker solution to the reduced antibody solution. A molar excess of the linker (e.g., 8 equivalents) is often used to ensure complete conjugation.[3]

-

Allow the conjugation reaction to proceed for a short period, typically around 5-15 minutes at room temperature.[11]

-

Hydrolysis and Stabilization

To ensure the stability of the conjugate, the dithiomaleimide is hydrolyzed to the corresponding maleamic acid.

-

Protocol:

-

Following the initial conjugation step, continue to incubate the reaction mixture at pH 8.5 for an additional 1-2 hours at 37°C.[3][11] The rate of hydrolysis can be influenced by the linker structure, with electron-withdrawing groups accelerating the process.[9][11]

-

The completion of hydrolysis can be monitored by analytical techniques such as LC-MS.[11]

-

Boc Deprotection and Payload Conjugation

With the linker stably attached to the antibody, the Boc-protecting group is removed to allow for payload attachment.

-

Protocol:

-

Adjust the pH of the conjugate solution to acidic conditions (e.g., using trifluoroacetic acid in DCM) to remove the Boc group.[4]

-

Purify the deprotected antibody-linker conjugate.

-

Activate the carboxylic acid group of the payload molecule (e.g., a cytotoxic drug) using coupling agents like EDC and NHS ester.

-

React the activated payload with the free amine on the antibody-linker conjugate to form a stable amide bond.

-

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of dibromomaleimide-based linkers in bioconjugation.

| Parameter | Value/Range | Conditions/Notes | Reference |

| Conjugation Time | 5-15 minutes | pH 8.5, Room Temperature | [11] |

| Hydrolysis Half-life (DBM reagent) | < 1 minute | pH 8.0, for a DBM with a C-2 linker | [9][11] |

| Hydrolysis Completion Time (Conjugate) | 1-2 hours | pH 8.5, 37°C | [3][11] |

| Achievable Drug-to-Antibody Ratio (DAR) | ~4 | For IgG1 antibodies, targeting the 4 interchain disulfide bonds | [4] |

| Conjugate Stability | High | Hydrolyzed maleamic acid form is stable against thiol exchange | [3][10] |

Visualizations

Mechanism of Action: Disulfide Bridging and Hydrolysis

Caption: Reaction pathway for antibody conjugation using a dibromomaleimide linker.

Experimental Workflow for ADC Synthesis

Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.

Conclusion

The this compound linker is a powerful tool for the site-specific modification of proteins, offering a robust method for bridging disulfide bonds. The resulting conjugates exhibit high stability due to the post-conjugation hydrolysis step, a key advantage over traditional maleimide-based approaches. The methodologies outlined in this guide provide a framework for the successful application of this technology in the development of next-generation bioconjugates, including ADCs with well-defined stoichiometry and improved therapeutic potential.

References

- 1. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorbyt.com [biorbyt.com]

- 7. researchgate.net [researchgate.net]

- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

Navigating the Solubility and Application of 3,4-Dibromo-Mal-PEG2-N-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker critical in the field of bioconjugation. Due to the limited availability of direct quantitative solubility data, this guide provides a robust predictive assessment of its solubility in common organic solvents based on the known behavior of structurally analogous molecules. Furthermore, it outlines detailed experimental protocols for determining precise solubility and for its application in protein conjugation, a key workflow in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Core Concepts and Predictive Solubility

This compound is a polyethylene glycol (PEG) linker featuring a dibromo-maleimide group and a Boc-protected amine.[1] The unique architecture of this molecule, with its distinct functional domains, governs its interaction with various solvents:

-

Dibromo-Maleimide Group: This group is specifically reactive towards thiol groups, such as those found in cysteine residues of proteins, enabling covalent bond formation.[1] It is sensitive to high temperatures and light.[1][2]

-

PEG2 Linker: The short, two-unit polyethylene glycol chain is hydrophilic, a characteristic that generally enhances the water solubility of the molecules it is attached to.[2][3]

-

N-Boc (tert-Butyloxycarbonyl) Group: This is a common protecting group for amines. Being relatively nonpolar or "greasy," it can influence the solubility profile of the molecule, potentially increasing its affinity for less polar organic solvents. The Boc group is readily removed under acidic conditions to expose the primary amine for subsequent reactions.[1][4][5]

Inferred Solubility Profile

Based on this, the following table summarizes the predicted solubility of this compound.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The deprotected analogue is soluble in DMSO. The polarity and hydrogen bond accepting capability of DMSO can solvate the PEG and amide functionalities. |

| Dimethylformamide (DMF) | High | The deprotected analogue is soluble in DMF. Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule. | |

| Acetonitrile (ACN) | Moderate to High | Often used in chromatography for similar molecules, suggesting good solubility. | |

| Chlorinated | Dichloromethane (DCM) | High | The deprotected analogue is soluble in DCM. The Boc group and the overall molecular structure are compatible with this solvent. |

| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is expected to be a good solvent. | |

| Alcohols | Methanol (MeOH) | Moderate | The polar nature of methanol should allow for solubility, though potentially less than in polar aprotic solvents. |

| Ethanol (EtOH) | Moderate | Similar to methanol. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether and alkyl components suggest some degree of solubility. |

| 1,4-Dioxane | Moderate | Similar to THF. | |

| Aqueous | Water | Low to Moderate | The PEG linker enhances water solubility, but the dibromo-maleimide and Boc group are hydrophobic, likely limiting overall solubility in purely aqueous media without co-solvents.[2][3] |

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following experimental protocols are recommended.

Protocol 1: Determination of Quantitative Solubility

This protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol)

-

Small glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. The key is to have undissolved solid remaining.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Protocol 2: Bioconjugation to a Thiol-Containing Protein

This protocol describes a general procedure for conjugating this compound to a protein with available cysteine residues.

Objective: To covalently link this compound to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced disulfide bonds or a protein with a free cysteine)

-

This compound

-

Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).

-

Organic co-solvent (if needed for linker solubility, e.g., DMSO or DMF)

-

Desalting column or dialysis cassette for purification.

-

Analytical tools for characterization (e.g., SDS-PAGE, Mass Spectrometry).

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a known concentration.

-

If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP. The reducing agent must be removed (e.g., via a desalting column) before adding the maleimide linker.

-

-

Linker Preparation:

-

Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add the linker stock solution to the protein solution. A typical molar excess of the linker over the protein is between 5- to 20-fold, but this should be optimized for the specific protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-12 hours with gentle stirring.

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, to react with any excess dibromo-maleimide linker.

-

-

Purification:

-

Remove the unreacted linker and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.

-

Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the number of linker molecules attached per protein (linker-to-protein ratio).

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.

Caption: Workflow for quantitative solubility determination.

Caption: Pathway from protein conjugation to deprotection.

References

- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]

- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]

- 3. 3,4-Dibromo-Mal-PEG8-Boc-Amine | BroadPharm [broadpharm.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dibromo-Mal-PEG2-Amine | 1807534-86-6 [amp.chemicalbook.com]

A Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker crucial for the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details commercially available sources, purity specifications, and foundational experimental protocols for its application in bioconjugation.

Core Compound Specifications

This compound, with the CAS Number 1807537-43-4, is a valuable tool in drug discovery and development. Its structure features a dibromomaleimide moiety for covalent linkage to thiol groups, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection.

Supplier and Purity Data

The following table summarizes publicly available data from various suppliers of this compound and its related amine salt. It is important to note that purity can vary between lots, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name | CAS Number | Stated Purity |

| MedchemExpress | This compound | 1807537-43-4 | Not specified |

| BroadPharm | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | 98% |

| Santa Cruz Biotechnology | 3,4-Dibromo-Mal-PEG2-Boc-amine | 1807537-43-4 | Not specified |

| HANGZHOU LEAP CHEM CO., LTD. | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | Not specified |

| PurePEG | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | min. 95% |

| AxisPharm | 3,4-Dibromo-Mal-PEG2-Amine TFA salt | 1807534-86-6 | ≥95% |

| Biorbyt | This compound | 1807537-43-4 | Not specified |

| ChemicalBook (TargetMol) | This compound | 1807537-43-4 | 98.00% |

Applications in Advanced Therapeutics

The unique trifunctional nature of this compound makes it a prime candidate for the synthesis of complex biomolecules.

PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[1] this compound can serve as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the dibromomaleimide functionality can be used for the site-specific conjugation to antibodies.[2][3] This is often achieved by reducing the interchain disulfide bonds of an antibody to generate free thiol groups, which then react with the dibromomaleimide to form a stable covalent bridge.[4][5] This method allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key chemical transformations involving this compound.

Boc Deprotection of the Amine Terminus

The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions to yield a primary amine, which is then available for subsequent conjugation reactions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

-

Anhydrous sodium sulfate (optional)

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

(Optional) For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Conjugation of Dibromomaleimide to Thiols (e.g., in Antibodies)

The dibromomaleimide group reacts with thiol groups, such as those from cysteine residues in proteins or reduced interchain disulfides in antibodies, to form a stable thioether bond.[3][4]

Materials:

-

Thiol-containing molecule (e.g., reduced antibody)

-

This compound (or its deprotected amine form for subsequent steps)

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for linker solubility

-

Centrifugal filters for purification

Procedure:

-

Antibody Reduction (if applicable):

-

Prepare the antibody in degassed PBS at a concentration of 1-10 mg/mL.

-

Add a 10-100 fold molar excess of TCEP to the antibody solution.

-

Incubate at room temperature for 20-30 minutes to reduce the interchain disulfide bonds.

-

-

Linker Preparation:

-

Prepare a stock solution of the dibromomaleimide linker in an anhydrous organic solvent like DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the linker solution to the reduced antibody solution at a molar ratio of 10:1 to 20:1 (linker:antibody). The optimal ratio should be determined empirically.

-

Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, protected from light.

-

-

Purification:

-

Remove the excess, unreacted linker using centrifugal filters with an appropriate molecular weight cutoff. Wash the conjugate with PBS buffer multiple times.

-

-

Characterization:

-

The success of the conjugation can be analyzed by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

General PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate Synthesis via Disulfide Bridging

Caption: Workflow for site-specific ADC synthesis using a dibromomaleimide linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,4-Dibromo-Mal-PEG2-N-Boc (CAS No. 1807537-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure uniquely combines a dibromomaleimide moiety for covalent linkage to thiol groups, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation following deprotection. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Data Presentation

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1807537-43-4 | [1][2][3][4] |

| Molecular Formula | C15H22Br2N2O6 | [1] |

| Molecular Weight | 486.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Key Applications

The unique tripartite structure of this compound makes it a versatile tool in bioconjugation and drug development.

PROTAC Synthesis

As a PEG-based PROTAC linker, this molecule connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1] The dibromomaleimide group can react with a cysteine residue on a target protein or a synthetic ligand bearing a thiol group. Following this, the Boc-protecting group on the amine can be removed under acidic conditions, allowing for the coupling of an E3 ligase ligand.[5]

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, the dibromomaleimide moiety can be used to conjugate the linker to cysteine residues within an antibody. The subsequent deprotection of the Boc group allows for the attachment of a cytotoxic payload, creating a targeted therapeutic agent. The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Thiol-Specific Bioconjugation

This protocol describes the conjugation of the dibromomaleimide moiety to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein.

Materials:

-

This compound

-

Thiol-containing protein/peptide

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Preparation of Protein Solution: Dissolve the thiol-containing protein/peptide in PBS at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and purify to remove the reducing agent.

-

Preparation of Linker Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

-

Addition of TFA: Add an equal volume of TFA to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting deprotected compound can be used in the next step without further purification or can be purified using chromatography if necessary.

Amine Coupling (e.g., NHS Ester Reaction)

This protocol describes the coupling of the deprotected amine with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-containing conjugate

-

NHS ester-activated molecule

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Reaction Setup: Dissolve the amine-containing conjugate and a 1.2-1.5 molar equivalent of the NHS ester-activated molecule in DMF or DMSO.

-

Addition of Base: Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Incubation: Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Purification: Purify the final conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC.

-

Characterization: Characterize the final product using mass spectrometry and other relevant analytical methods to confirm its identity and purity.

Visualizations

PROTAC Synthesis Workflow

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

The Alchemist's Bridge: A Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, precision and control are paramount. The strategic design of molecular architectures that can seek out and modify specific biological targets is a cornerstone of modern drug development. Among the specialized chemical tools enabling this precision is 3,4-Dibromo-Mal-PEG2-N-Boc , a heterobifunctional linker that serves as a critical bridge in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the storage, handling, and core applications of this compound, offering detailed experimental protocols and visual workflows to support researchers in harnessing its full potential.

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker featuring two key reactive functionalities: a dibromomaleimide group and a Boc-protected amine. This dual-ended structure allows for the sequential or orthogonal conjugation of different molecular entities, making it a versatile tool in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.

| Property | Value |

| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ |

| Molecular Weight | 486.15 g/mol |

| CAS Number | 1807537-43-4 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DCM, DMF |

Storage and Handling: Preserving Reactivity

Proper storage and handling of this compound are critical to maintaining its chemical integrity and ensuring reproducible experimental outcomes. The dibromomaleimide moiety, in particular, is sensitive to high temperatures and light.

Storage Recommendations:

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Handling Guidelines:

-

Hygroscopic Nature : The compound can absorb moisture from the air. It is recommended to handle it in a dry environment, such as under an inert atmosphere (e.g., argon or nitrogen).

-

Light and Heat Sensitivity : The dibromomaleimide group is susceptible to degradation upon exposure to light and high temperatures. Store in a dark, cool place and avoid unnecessary heating.

-

Solvent Preparation : When preparing stock solutions, use freshly opened, anhydrous solvents. For dissolution in DMSO, ultrasonic agitation may be necessary. Due to the hygroscopic nature of DMSO, this can impact solubility.

-

Freeze-Thaw Cycles : To prevent degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The utility of this compound lies in the reactivity of its two terminal groups. The following protocols provide a general framework for its use in bioconjugation and subsequent deprotection for further chemical modification.

Protocol 1: Conjugation to Thiol-Containing Biomolecules (e.g., Cysteine Residues in Proteins)

The dibromomaleimide group reacts specifically with thiol groups, such as those on cysteine residues, to form a stable thioether bond. This reaction is highly efficient within a pH range of 6.5-7.5.

Materials:

-

This compound

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Protein Preparation : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL. Add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 1-2 hours.

-

Linker Preparation : Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein solution. The reaction is typically faster at room temperature (1-2 hours) but can be performed at 4°C overnight for sensitive proteins.

-

Quenching : After the desired reaction time, quench any unreacted dibromomaleimide by adding a quenching reagent in slight excess to the linker concentration.

-

Purification : Remove the excess linker and other small molecules by SEC or dialysis against a suitable buffer.

-

Characterization : Characterize the resulting conjugate using techniques such as mass spectrometry (to confirm the addition of the linker) and UV-Vis spectroscopy.

Protocol 2: Deprotection of the N-Boc Group

The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to yield a primary amine, which can then be used for further conjugation, for example, through amide bond formation with a carboxylic acid.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Neutralization Buffer: Saturated sodium bicarbonate solution or similar

-

Purification system: SEC or dialysis

Procedure:

-

Reaction Setup : Dissolve the Boc-protected conjugate in DCM.

-

Deprotection : Add TFA to the solution (a common ratio is 20-50% TFA in DCM). Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).

-

Neutralization : Carefully neutralize the reaction mixture by adding it to a cooled neutralization buffer.

-

Purification : Purify the deprotected conjugate using SEC or dialysis to remove the deprotection reagents and byproducts.

-

Characterization : Confirm the removal of the Boc group by mass spectrometry (a decrease in mass of 100.12 Da).

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of targeted protein degradation by a PROTAC molecule.

Conclusion

This compound stands out as a highly valuable and versatile linker for advanced bioconjugation strategies in drug development. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, provide a robust platform for the construction of sophisticated therapeutic and research agents. By adhering to the storage, handling, and experimental guidelines outlined in this document, researchers can effectively leverage this powerful tool to advance the frontiers of targeted protein modulation and create the next generation of precision medicines.

Navigating the Safety Profile of 3,4-Dibromo-Mal-PEG2-N-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The novel bifunctional linker 3,4-Dibromo-Mal-PEG2-N-Boc is a valuable tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Its unique architecture, combining a dibromomaleimide moiety for thiol-reactive conjugation, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for further functionalization, offers significant versatility in drug design. However, as with any novel chemical entity, a thorough understanding of its safety profile is paramount for its responsible handling in a research and development setting.

This technical guide addresses the absence of a specific Safety Data Sheet (SDS) for this compound by providing a comprehensive overview based on the safety data of its constituent parts and related molecules. By examining the hazards associated with 3,4-dibromomaleimide, PEGylated compounds, and N-Boc protected amines, a robust framework for safe handling and experimental protocol design can be established.

Compound Identity and Properties

A summary of the known physical and chemical properties of this compound and its key structural analogs is presented below. This information is critical for appropriate storage and handling.

| Property | This compound | 3,4-Dibromomaleimide |

| CAS Number | 1807537-43-4[1][2][3] | 1122-10-7 |

| Molecular Formula | C15H22Br2N2O6[1][2] | C4HBr2NO2 |

| Molecular Weight | 486.15 g/mol [2][4] | 254.88 g/mol |

| Appearance | White to off-white solid[2] | Light yellow to brown powder or crystals |

| Purity | >96% or 98%[1][3] | >98.0% |

| Storage Conditions | -20°C for long-term storage[1][2] | Store in a cool, dark place.[5] Keep container tightly closed.[5] |

| Solubility | Soluble in DMSO[2] | No data available |

Hazard Identification and Safety Recommendations

While a specific hazard profile for this compound is not available, an assessment of its components provides crucial insights into potential risks.

| Component | Potential Hazards | Recommended Precautions |

| 3,4-Dibromomaleimide | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5] Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | Handle in a well-ventilated area, preferably in a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5] |

| PEG Spacer | Generally considered to have low toxicity and are used in cosmetics and pharmaceuticals.[7][8] However, they can act as penetration enhancers, potentially increasing the absorption of other hazardous ingredients through the skin.[9] Depending on the manufacturing process, PEGs may be contaminated with ethylene oxide and 1,4-dioxane, which are known or possible carcinogens.[9] | Use on intact skin and avoid use on damaged skin.[9] Be aware of the potential for enhanced penetration of other chemicals. |

| N-Boc Protecting Group | The Boc group itself is generally stable and poses low risk. The deprotection process, however, often involves the use of strong acids (e.g., trifluoroacetic acid), which are corrosive and require careful handling. | When performing deprotection, work in a fume hood and wear acid-resistant gloves and eye protection. |

Experimental Protocols: A Framework for Safe Handling

Given the hazardous nature of the dibromomaleimide moiety, a stringent set of experimental protocols should be followed.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or other chemical-resistant gloves.[6]

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron is advised.

2. Engineering Controls:

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Safety Equipment: An eyewash station and safety shower should be readily accessible.

3. Handling and Storage:

-

Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools for weighing and transferring.

-

Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2]

-

Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

4. First Aid Measures (Based on 3,4-Dibromomaleimide SDS): [5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Visualizing Safety Workflows and Logical Relationships

To further aid in the safe handling and conceptual understanding of this compound, the following diagrams have been generated using the DOT language.

Caption: General workflow for safely handling hazardous chemical compounds.

References

- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound – 美仑生物 [meilunbio.com]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. canbipharma.com [canbipharma.com]

- 7. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with 3,4-Dibromo-Mal-PEG2-N-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to connect the antibody and the drug is critical for the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the synthesis of an ADC using the bifunctional linker, 3,4-Dibromo-Mal-PEG2-N-Boc. This linker allows for the site-specific conjugation of a drug to the interchain cysteine residues of a monoclonal antibody, resulting in a more homogeneous and stable ADC with a drug-to-antibody ratio (DAR) of approximately four.[1][2][3]

The dibromomaleimide moiety reacts with the thiol groups of two cysteine residues from a reduced interchain disulfide bond, effectively re-bridging the connection.[4][5] The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The Boc-protected amine provides a handle for the covalent attachment of a cytotoxic payload prior to antibody conjugation.

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that involves:

-

Drug-Linker Synthesis: The Boc protecting group on the this compound linker is removed to expose the primary amine. A cytotoxic drug, such as Monomethyl Auristatin E (MMAE), is then conjugated to this amine.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups.

-

Conjugation: The drug-linker construct is then reacted with the reduced antibody. The dibromomaleimide group of the linker forms covalent bonds with the thiol groups of two cysteine residues, resulting in a stable, re-bridged ADC.

-

Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. The purified ADC is then characterized to determine its drug-to-antibody ratio (DAR), purity, and aggregation state.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a Trastuzumab-MMAF ADC using a dibromomaleimide-PEG linker.

| Parameter | Expected Value | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC) |

| Yield of Purified ADC | 70 - 90% | UV-Vis Spectroscopy (A280) |

| Purity (monomer content) | >95% | Size Exclusion Chromatography (SEC-HPLC) |

| Residual Free Drug-Linker | <1% | Reversed-Phase HPLC (RP-HPLC) |

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Construct (e.g., Dibromo-Mal-PEG2-MMAF)

This part of the protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation to a cytotoxic drug, using MMAF as an example.

Materials:

-

This compound

-

Monomethyl Auristatin E (MMAF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Boc Deprotection:

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the amine-linker as a TFA salt.

-

-

Activation of Drug (if necessary):

-

If the drug contains a carboxylic acid group (like the C-terminus of MMAF), it needs to be activated for amide bond formation.

-

Dissolve the drug (e.g., MMAF) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) and stir at room temperature for 4-6 hours to form the NHS ester of the drug.

-

-

Drug-Linker Conjugation:

-

Dissolve the deprotected amine-linker (from step 1) in anhydrous DMF.

-

Add the activated drug (from step 2) to the amine-linker solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure drug-linker construct.

-

Part 2: Antibody-Drug Conjugation

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-linker construct (from Part 1)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

-

0.22 µm sterile filter

Protocol:

-

Antibody Preparation:

-

Buffer exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

-

-

Antibody Reduction:

-

Add a calculated amount of TCEP solution to the antibody solution to achieve a final molar excess of TCEP (e.g., 5-10 fold molar excess over antibody).

-

Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Dissolve the drug-linker construct in a minimal amount of a co-solvent like DMSO and then dilute with PBS.

-

Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker (e.g., 5 equivalents per antibody) is typically used.[1]

-

Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding an excess of N-acetylcysteine to react with any remaining unreacted drug-linker.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF), exchanging the buffer to a suitable formulation buffer (e.g., PBS).

-

Sterile filter the final ADC product through a 0.22 µm filter.

-

Part 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

-

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved.[6][7]

-

Column: A HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.

-

Detection: UV at 280 nm.

-

Calculation: The average DAR is calculated from the relative peak areas of the different DAR species.

2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC-HPLC)

-

Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomer, dimer, and higher molecular weight aggregates in the ADC preparation.[8][9]

-

Column: An SEC column (e.g., TSKgel G3000SWxl)

-